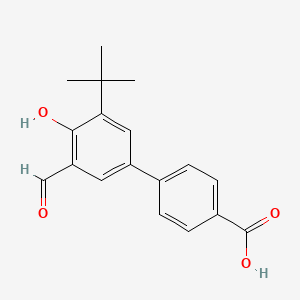

3'-(tert-Butyl)-5'-formyl-4'-hydroxybiphenyl-4-carboxylic Acid

Description

Historical Evolution of Biphenyl Carboxylic Acid Derivatives

Biphenyl carboxylic acid derivatives have undergone significant evolution since their initial synthesis in the early 20th century. Early methodologies relied on homocoupling reactions, such as the Bennett-Turner reaction (1914), which utilized phenylmagnesium bromide and chromium(III) chloride to generate biphenyl frameworks. These rudimentary approaches laid the groundwork for Ullmann coupling, a copper-catalyzed aryl-aryl bond formation process that dominated mid-20th-century synthesis. However, limited regioselectivity and harsh reaction conditions impeded the functionalization of biphenyls with complex substituents.

The advent of transition-metal catalysis in the late 20th century revolutionized biphenyl chemistry. Palladium-mediated Suzuki-Miyaura cross-coupling emerged as a pivotal technique, enabling the incorporation of aryl boronic acids into biphenyl scaffolds under mild conditions. This method facilitated the synthesis of 4-biphenylcarboxylic acid derivatives, including the parent compound [1,1'-biphenyl]-4-carboxylic acid (CAS 92-92-2), which became a benchmark for studying substituent effects. Contemporary strategies, such as distal C-H activation using aliphatic nitrile templates, now allow precise functionalization at meta positions, as demonstrated in the synthesis of 3'-substituted biphenylcarboxylic acids.

Academic Significance of Functionalized Biphenyl Scaffolds

Functionalized biphenylcarboxylic acids are pivotal in diverse academic domains. In medicinal chemistry, derivatives such as ABD056—a butanediol ester of biphenyl carboxylic acid—exhibit potent osteoclast inhibitory activity by inducing apoptosis via TNFα-induced NF-κB pathway suppression. The tert-butyl group in 3'-(tert-Butyl)-5'-formyl-4'-hydroxybiphenyl-4-carboxylic acid enhances metabolic stability, while the formyl moiety serves as a handle for further derivatization, enabling the development of targeted therapies for osteoporosis and Paget’s disease.

In materials science, biphenyl derivatives serve as precursors for europium and terbium complexes, which are critical for luminescent materials in OLEDs. The planar biphenyl core facilitates π-π stacking, optimizing charge transport properties in electronic devices. Additionally, the hydroxyl and carboxylic acid groups enable hydrogen-bonding interactions, making these compounds valuable in crystal engineering and supramolecular chemistry.

Key Methodological Advancements in Hydroxybiphenyl Chemistry

Recent synthetic breakthroughs have addressed longstanding challenges in hydroxybiphenyl functionalization. Distal C-H activation, achieved using aliphatic nitrile templates, permits meta-selective olefination and acetoxylation of biphenyl scaffolds with >90% regioselectivity. This method circumvents the need for pre-functionalized starting materials, streamlining the synthesis of 5'-formyl derivatives like this compound.

Friedel-Crafts alkylation has also been refined for introducing bulky substituents. For instance, tert-butyl groups are incorporated via reaction with tert-butyl chloride in the presence of FeCl₃, yielding 4,4'-di-tert-butylbiphenyl intermediates. Subsequent formylation using Vilsmeier-Haack conditions introduces the aldehyde group, while orthogonal protecting groups safeguard the hydroxyl moiety during carboxylation.

Table 1: Comparative Analysis of Synthetic Methods for Biphenyl Carboxylic Acid Derivatives

These advancements underscore the synergy between traditional organic synthesis and modern catalytic strategies, enabling the efficient construction of multifunctional biphenylcarboxylic acids.

Properties

IUPAC Name |

4-(3-tert-butyl-5-formyl-4-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-18(2,3)15-9-13(8-14(10-19)16(15)20)11-4-6-12(7-5-11)17(21)22/h4-10,20H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHFIAQZSCZHQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylic Acid typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acids or esters as reagents .

Industrial Production Methods

In industrial settings, the production of this compound may involve flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The tert-butyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.

Reduction: Formation of alcohols from the formyl group.

Substitution: Introduction of various substituents on the aromatic ring, depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

The compound has been studied for its potential as a pharmaceutical intermediate due to its structural features that allow for modifications leading to bioactive derivatives. Its hydroxyl and carboxylic acid groups can participate in various chemical reactions, making it suitable for synthesizing new therapeutic agents.

2. Antioxidant Studies

Research indicates that derivatives of biphenyl compounds, like this one, exhibit antioxidant properties. The presence of the tert-butyl group enhances stability and solubility in biological systems, which is crucial for developing antioxidants that can mitigate oxidative stress in cells.

3. Organic Synthesis

3'-(tert-Butyl)-5'-formyl-4'-hydroxybiphenyl-4-carboxylic acid serves as a building block in organic synthesis, particularly in the creation of complex organic molecules used in agrochemicals and fine chemicals. Its reactivity allows chemists to explore various synthetic pathways.

4. Material Science

The compound's unique structure lends itself to applications in material science, particularly in the development of polymers and coatings that require specific thermal and mechanical properties. Research into its use as a modifier in polymer blends is ongoing.

Case Studies

Case Study 1: Antioxidant Activity

In a study published in the Journal of Agricultural and Food Chemistry, researchers synthesized derivatives of biphenyl carboxylic acids, including this compound, and evaluated their antioxidant activity using DPPH radical scavenging assays. Results indicated that modifications to the hydroxyl group significantly enhanced antioxidant capacity, suggesting potential applications in food preservation and nutraceuticals.

Case Study 2: Synthesis of Bioactive Compounds

A research article from the European Journal of Medicinal Chemistry detailed the synthesis of novel bioactive compounds derived from this compound. The study highlighted how structural modifications led to increased efficacy against specific cancer cell lines, paving the way for future drug development.

Case Study 3: Polymer Applications

Research presented at the International Conference on Polymer Science explored the use of this compound as a functional additive in polymer formulations. The findings demonstrated improved thermal stability and mechanical properties when incorporated into polyolefins, indicating its potential use in commercial plastic products.

Mechanism of Action

The mechanism of action of 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The hydroxy and formyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The biphenyl core provides a rigid scaffold that can fit into binding sites of proteins, modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Differences

Butylated Hydroxytoluene (BHT) Structure: Features a tert-butyl group and two methyl-substituted hydroxyl groups on a toluene backbone. Activity: BHT is a well-known synthetic antioxidant that inhibits lipid peroxidation and polycyclic aromatic hydrocarbon (PAH) carcinogenesis by blocking reactive intermediate formation . Comparison: Unlike 3'-(tert-Butyl)-5'-formyl-4'-hydroxybiphenyl-4-carboxylic acid, BHT lacks a carboxylic acid group and a biphenyl system.

Butylated Hydroxyanisole (BHA) Structure: Contains a tert-butyl group and a methoxy-substituted phenol. Activity: BHA inhibits tumor initiation by blocking DNA adduct formation via PAH metabolites . Comparison: While both compounds share tert-butyl and hydroxyl groups, BHA’s methoxy group replaces the formyl and carboxylic acid functionalities. This structural difference may alter metabolic stability, with BHA being more prone to demethylation in vivo compared to the carboxylic acid-containing biphenyl derivative.

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

- Structure : A piperidine-based compound with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid.

- Safety Profile : Classified under acute toxicity Category 5 (oral, dermal, inhalation) with hazards H303, H313, and H333 .

- Comparison : The biphenyl backbone of this compound provides greater aromatic surface area for π-π stacking interactions compared to the piperidine system. This structural distinction may influence bioavailability and receptor binding.

Mechanistic Insights from Analogues

- Antioxidant and Antitumor Mechanisms: BHT and BHA inhibit PAH carcinogenesis by preventing the formation of DNA-binding electrophilic intermediates (e.g., epoxides) . The formyl group in this compound may enhance its ability to scavenge free radicals or react with nucleophilic sites in enzymes, though this requires experimental validation.

- Metabolic Stability : The carboxylic acid group in the biphenyl derivative may improve water solubility and reduce bioaccumulation risks compared to BHT/BHA, which are highly lipophilic and persist in fatty tissues.

Biological Activity

3'-(tert-Butyl)-5'-formyl-4'-hydroxybiphenyl-4-carboxylic acid, with a CAS number of 935478-29-8, is a biphenyl derivative characterized by the presence of a tert-butyl group, a formyl group, and a hydroxyl group. This compound has gained attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.33 g/mol |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 445.3±45.0 °C |

| Flash Point | 237.3±25.2 °C |

| LogP | 4.79 |

The structure of the compound includes multiple functional groups that enhance its reactivity and biological properties, making it suitable for various applications in medicinal chemistry and organic synthesis .

Antioxidant Activity

Research indicates that phenolic compounds, including derivatives similar to this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases such as cancer and neurodegenerative disorders .

Antitumor Activity

Preliminary studies suggest that compounds with similar structures can inhibit tumor growth in vitro and in vivo. For instance, certain biphenyl derivatives have shown promise as antitumor agents by inducing apoptosis in cancer cells through various mechanisms such as cell cycle arrest and reactive oxygen species (ROS) generation .

Study 1: Antioxidant Effects

A study evaluated the antioxidant capacity of related phenolic compounds using DPPH and ABTS assays. The results indicated that compounds with similar structural motifs to this compound exhibited significant scavenging activity against free radicals, highlighting their potential for therapeutic use in oxidative stress-related conditions .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of biphenyl derivatives against Gram-positive bacteria. The results showed that several derivatives had minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting that modifications like the tert-butyl group could enhance efficacy against resistant strains .

Study 3: Antitumor Mechanisms

Research into antitumor mechanisms revealed that certain biphenyl carboxylic acids could inhibit specific signaling pathways associated with cancer progression. For example, compounds were found to downregulate the NF-kB pathway, leading to reduced proliferation of cancer cells .

Q & A

Basic Research Questions

Q. What purification strategies are effective for isolating 3'-(tert-Butyl)-5'-formyl-4'-hydroxybiphenyl-4-carboxylic Acid with high purity?

- Method : Recrystallization using solvent systems (e.g., ethyl acetate/hexane) leverages solubility differences, guided by melting point data (e.g., tert-butyl derivatives with mp 91°C–93°C in ). Column chromatography with silica gel and gradients of polar/non-polar solvents can resolve impurities, particularly for compounds with phenolic and aldehyde groups.

Q. How can the hydroxyl group be selectively protected during synthetic modifications to avoid unwanted side reactions?

- Method : Use tert-butyldimethylsilyl (TBS) or Boc (tert-butoxycarbonyl) protecting groups. For example, Boc protection of hydroxyl groups in biphenyl systems (as in ) prevents oxidation or esterification during subsequent reactions. Deprotection can be achieved via acidic hydrolysis (e.g., TFA).

Q. What analytical techniques are recommended for confirming structural integrity post-synthesis?

- Method : Combine H/C NMR to verify tert-butyl (δ ~1.3 ppm) and formyl (δ ~9.8 ppm) groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water + 0.1% formic acid) assesses purity. Reference spectral data from analogs in and .

Advanced Research Questions

Q. Why does treatment with thionyl chloride (SOCl) lead to oxidative condensation byproducts instead of the expected acyl chloride?

- Mechanism & Mitigation : SOCl may act as both a chlorinating agent and oxidant, promoting redox reactions between phenolic hydroxyl and tert-butyl groups (). Replace SOCl with milder agents like oxalyl chloride/DMF in anhydrous dichloromethane under inert atmospheres to suppress oxidative pathways.

Q. How can cross-reactivity between the aldehyde and hydroxyl groups be minimized during functionalization?

- Method : Protect the aldehyde as an acetal (e.g., ethylene glycol, catalytic p-TsOH) before modifying the hydroxyl group. Alternatively, perform reactions at low temperatures (0–5°C) and neutral pH to prevent hemiacetal formation (supported by ’s stability studies on formyl-containing chalcones).

Q. What strategies address solubility limitations in aqueous buffers for biological assays?

- Method : Use co-solvents (e.g., DMSO ≤1% v/v) or synthesize water-soluble derivatives (e.g., carboxylate salts via sodium bicarbonate treatment). ’s API synthesis for biphenyl carboxylic acids suggests ionizable groups enhance solubility.

Q. How do steric effects from the tert-butyl group influence regioselectivity in cross-coupling reactions?

- Analysis : The tert-butyl group directs electrophilic substitution to the less hindered para position of the phenol ring. For Suzuki-Miyaura coupling, optimize palladium catalysts (e.g., Pd(PPh)) and base (KCO) to prevent steric hindrance (refer to biphenyl synthesis in ).

Data Contradictions & Resolution

Q. Discrepancies in reported melting points for tert-butyl derivatives: How to validate purity?

- Resolution : Compare DSC thermograms with literature values (e.g., ’s mp 91°C–93°C). If deviations occur, re-examine crystallization solvents or assess polymorphic forms via X-ray diffraction.

Q. Unexpected biphenyl dimerization during carboxyl activation: Mechanistic insights?

- Hypothesis : Oxidative coupling of phenolic radicals, as seen in ’s thionyl chloride reaction. Use radical scavengers (e.g., BHT) or replace oxidative reagents (e.g., switch from SOCl to DCC/DMAP for carboxyl activation).

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.